molecular formula C24H31NO7 B4044703 2,6-dimethyl-4-[4-(3-phenoxyphenoxy)butyl]morpholine oxalate

2,6-dimethyl-4-[4-(3-phenoxyphenoxy)butyl]morpholine oxalate

Cat. No.: B4044703
M. Wt: 445.5 g/mol
InChI Key: RKBABWVMRASOKL-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[4-(3-phenoxyphenoxy)butyl]morpholine oxalate is a useful research compound. Its molecular formula is C24H31NO7 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.21005233 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Structural Insights

Research into related morpholine derivatives and their reactivity provides valuable insights into the potential applications of 2,6-dimethyl-4-[4-(3-phenoxyphenoxy)butyl]morpholine oxalate in scientific research. Morpholine derivatives exhibit varied chemical behaviors based on their structural modifications, which can influence their utility in different scientific domains.

For instance, studies have shown that morpholine derivatives can act as potent inhibitors in kinase activity, indicating their potential use in drug discovery for targeting specific enzymes or receptors (Boschelli et al., 2001). Additionally, morpholine compounds have been utilized in the synthesis of heterocyclic scaffolds, demonstrating their application in organic chemistry and materials science for the development of novel compounds with specific properties (Pandey et al., 2012).

Catalytic Applications and Material Science

The versatility of morpholine compounds extends to their catalytic applications, where they have been employed as ligands in metal complexes for alcohol oxidation reactions. Such reactions are crucial in synthetic chemistry for the production of fine chemicals and pharmaceutical intermediates, highlighting the role of morpholine derivatives in facilitating these processes with high efficiency and selectivity (Bhattacharjee et al., 2017).

Moreover, morpholine derivatives have been used in the development of polymer networks and materials with specific functionalities. This includes their role in creating thermally reversible polymer linkages, which can lead to advanced materials with potential applications in self-healing materials, responsive surfaces, and smart coatings (Wagener & Engle, 1991).

Biological and Medicinal Chemistry

In the realm of biological and medicinal chemistry, morpholine derivatives have been explored for their fungicidal activity, offering new avenues for the development of agricultural chemicals that protect crops from fungal diseases. This demonstrates the compound's potential in contributing to food security and agricultural productivity (Bianchi et al., 1992).

Properties

IUPAC Name

2,6-dimethyl-4-[4-(3-phenoxyphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3.C2H2O4/c1-18-16-23(17-19(2)25-18)13-6-7-14-24-21-11-8-12-22(15-21)26-20-9-4-3-5-10-20;3-1(4)2(5)6/h3-5,8-12,15,18-19H,6-7,13-14,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBABWVMRASOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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